molecular formula C20H16ClN3O3S B11454527 2-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

2-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11454527
M. Wt: 413.9 g/mol
InChI Key: MALXOXRZNNJEIZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrimido[2,1-b][1,3]benzothiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrimido[2,1-b][1,3]benzothiazole Core: This step often starts with the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone to form the core structure.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable propylating agent reacts with the core structure.

    Amidation: The final step involves the formation of the benzamide moiety through a reaction with benzoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies. The heterocyclic core is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological system being studied, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-oxo-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
  • 2-chloro-N-(4-oxo-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Uniqueness

The uniqueness of 2-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide lies in its specific propoxy group, which can influence its biological activity and chemical reactivity. Compared to its methoxy and ethoxy analogs, the propoxy group may provide different steric and electronic effects, leading to unique interactions with biological targets and distinct chemical properties.

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

2-chloro-N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C20H16ClN3O3S/c1-2-9-27-12-7-8-16-17(10-12)28-20-22-11-15(19(26)24(16)20)23-18(25)13-5-3-4-6-14(13)21/h3-8,10-11H,2,9H2,1H3,(H,23,25)

InChI Key

MALXOXRZNNJEIZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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